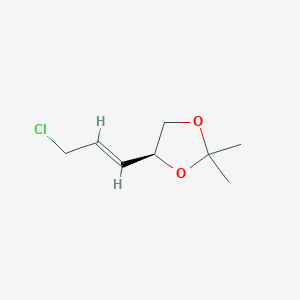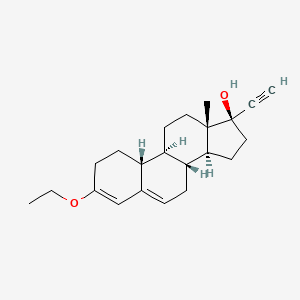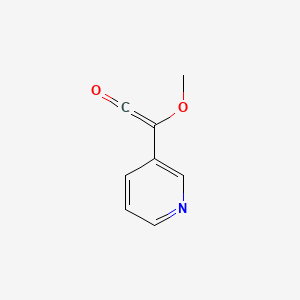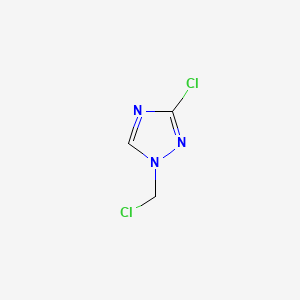
3-chloro-1-(chloromethyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor if applicable .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with its own reactants, catalysts, and conditions .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique
Pesticide Intermediate : 1-(chloromethyl)-1,2,4-triazole hydrochloride salt, a derivative of 3-chloro-1-(chloromethyl)-1H-1,2,4-triazole, is a significant intermediate in the preparation of pesticides. It is synthesized using a solvent-free method for the hydroxymethylation of 1H-1,2,4-triazole and later reacted with thionyl chloride to produce the hydrochloride salt with a high yield of over 92.3% (Z. Ying, 2004).
Biologically Active Derivatives : 1,2,4-triazole derivatives, such as a fluoro derivative (TRZ-1) and a chloro derivative (TRZ-2), exhibit significant biologically active properties. These compounds, characterized using crystallography and other thermal techniques, show various intermolecular interactions which are crucial for their biological activity (R. Shukla et al., 2014).
Energetic Salts Synthesis : 3-chloro-1-(chloromethyl)-1H-1,2,4-triazole is used in the synthesis of triazolyl-functionalized monocationic and diquaternary energetic salts. These salts exhibit good thermal stability and relatively high density, making them of interest in materials science (Ruihu Wang et al., 2007).
Electronic Structure Analysis : Studies using photoelectron spectroscopy and quantum mechanical calculations have been conducted to analyze the electronic structure of tautomers of halogenated 1,2,4-triazoles, including 3-chloro-1H-1,2,4-triazole. This research is significant for understanding the fundamental properties of these compounds (C. Guimon et al., 1980).
Synthesis of Novel Derivatives : Novel synthesis methods have been developed for producing various 1,2,4-triazole derivatives, including those with a chloro group. These methods involve reactions like high-yield chloralamide formation and double condensation processes (A. Guirado et al., 2016).
Pharmacological Properties : Triazole derivatives, including those with a chloro group, have been explored for their pharmacological properties. They show potential in areas like anticonvulsant activity and treatments for epilepsy and related conditions (R. Shelton, 1981).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-1-(chloromethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl2N3/c4-1-8-2-6-3(5)7-8/h2H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBGAEIUGATDGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1-(chloromethyl)-1H-1,2,4-triazole | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

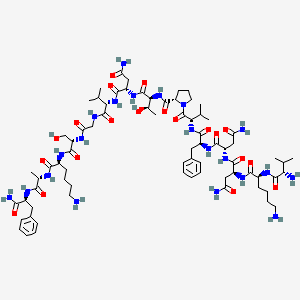
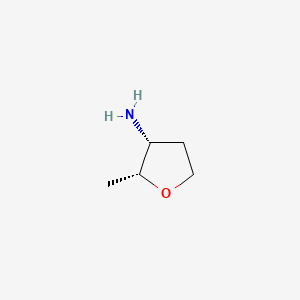

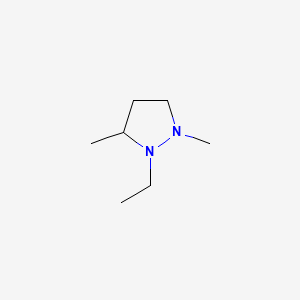
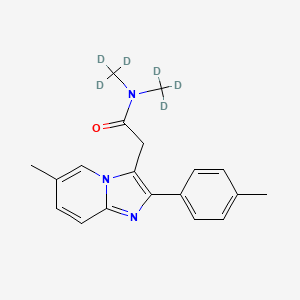
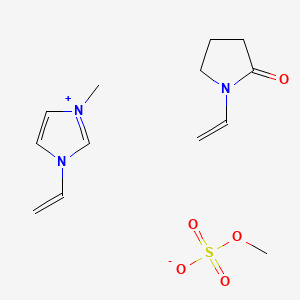
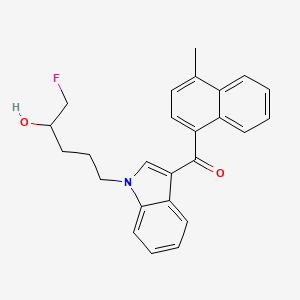
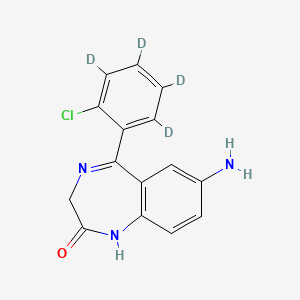
![1-Azabicyclo[3.2.1]oct-3-ene-3-carbonyl chloride](/img/structure/B582753.png)
